molecular formula C8H7N3 B077745 Quinazolin-4-amine CAS No. 15018-66-3

Quinazolin-4-amine

Cat. No. B077745
CAS RN: 15018-66-3
M. Wt: 145.16 g/mol
InChI Key: DRYRBWIFRVMRPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods have been developed for the efficient synthesis of quinazolin-4-amine derivatives. One notable method involves the Yb(OTf)3-catalyzed one-pot synthesis of quinazolin-4(3H)-ones from anthranilic acid, ortho esters (or formic acid), and amines under solvent-free conditions, offering excellent yields and the advantage of catalyst reusability (Wang et al., 2003). Another approach is the microwave-assisted one-pot synthesis, which provides efficient access to 2,3-disubstituted 3H-quinazolin-4-ones, showcasing broad chemistry scope (Liu et al., 2005).

Molecular Structure Analysis

The molecular structure of quinazolin-4-amine derivatives is characterized by the presence of a quinazoline core, a bicyclic system consisting of two fused aromatic rings, benzene and pyrimidine. This core structure is versatile and can be functionalized at various positions to yield a wide range of derivatives with diverse biological activities. Studies on quinazolin-4-amine derivatives have revealed their potential in various biological applications, underscoring the importance of understanding their molecular framework.

Chemical Reactions and Properties

Quinazolin-4-amine derivatives undergo a variety of chemical reactions, including direct amination, where N,N-dimethylformamide serves as a nitrogen source for the efficient synthesis of 4-(dimethylamino)quinazolines under room temperature conditions (Chen et al., 2015). Another noteworthy reaction is the copper-mediated tandem C(sp2)-H amination and annulation of benzamides and amidines, which provides a novel route for constructing quinazolin-4(1H)-one frameworks (Hu et al., 2019).

Scientific Research Applications

  • Anticancer Research

    • Quinazolin-4-amine has been used in the synthesis of novel compounds that inhibit histone deacetylase 6 (HDAC6), a target for anticancer activity .
    • The compounds were designed using quinazolin-4-(3H)-one as the cap group and benzhydroxamic acid as the linker and metal-binding group .
    • The most potent inhibitor of HDAC6 was found to have an IC50 value of 150 nM .
    • Some of these compounds showed potent antiproliferative activity in several tumor cell lines .
  • Antifungal Research

    • Quinazolin-4-amine derivatives have shown significant antifungal activity .
    • One compound, N,N-Dimethyl-N-{2-[(2-methyl-4-oxoquinazolin-3(4H)-yl)amino]-2-oxoethyl}tetradecan-1-aminium chloride, showed antifungal activity against Candida albicans .
  • Antiviral Research

    • Quinazolin-4-amine derivatives have been synthesized and tested for their antiviral activities .
    • One compound showed promising antiviral activity in plaque-reduction assays .
  • Antidiabetic Research

    • Quinazolin-4-amine derivatives have been synthesized and evaluated for their antidiabetic activities .
    • These compounds were found to be effective α-glucosidase inhibitors .
    • The most potent inhibitor had an IC50 of 14.4 µM, which was significantly better than that of acarbose .
  • Anti-inflammatory Research

    • Quinazolin-4-amine derivatives have been synthesized and evaluated for their anti-inflammatory activities .
    • These compounds have shown significant anti-inflammatory effects in various models .
  • Antibacterial Research

    • Quinazolin-4-amine derivatives have been synthesized and evaluated for their antibacterial activities .
    • These compounds have shown significant antibacterial effects against various pathogens .
  • Material Science

    • Quinazolin-4-amine and its derivatives have broad applications in the material fields .
    • They are used in the synthesis of various materials due to their unique chemical properties .
  • Antimalarial Research

    • Quinazolin-4-amine derivatives have been found to have antimalarial activities .
    • They have been used in the synthesis of compounds that inhibit the growth of Plasmodium falciparum, the parasite that causes malaria .
  • Anticonvulsant Research

    • Quinazolin-4-amine derivatives have shown significant anticonvulsant activity .
    • They have been used in the development of drugs for the treatment of epilepsy .
  • Quinazolin-4-amine derivatives have been found to have fungicidal activities .
  • They have been used in the development of fungicides for the control of fungal pathogens .
  • Quinazolin-4-amine derivatives have shown significant antimicrobial activity .
  • They have been used in the development of antimicrobial agents for the control of microbial pathogens .
  • Quinazolin-4-amine derivatives have shown significant anti-inflammatory activity .
  • They have been used in the development of drugs for the treatment of inflammatory diseases .
  • Aza-reaction in Organic Synthesis

    • Quinazolin-4-amine and its derivatives have been used in Aza-reactions, a type of organic synthesis .
    • These reactions are powerful tools for the synthesis of quinazoline derivatives .
  • Oxidative Cyclization

    • Quinazolin-4-amine derivatives have been used in oxidative cyclization reactions .
    • This is a type of reaction used in the synthesis of various organic compounds .
  • Reagent Refluxing

    • Quinazolin-4-amine derivatives have been used in reagent refluxing .
    • This is a technique used in organic synthesis to increase the reaction rate .
  • One-pot Synthesis

    • Quinazolin-4-amine derivatives have been used in one-pot synthesis .
    • This is a strategy to improve the efficiency of a chemical reaction .
  • Analgesic Research

    • Quinazolin-4-amine derivatives have shown significant analgesic activity .
    • They have been used in the development of drugs for the treatment of pain .
  • Antioxidant Research

    • Quinazolin-4-amine derivatives have shown significant antioxidant activity .
    • They have been used in the development of drugs for the treatment of diseases caused by oxidative stress .

Safety And Hazards

Quinazolin-4-amine may cause respiratory irritation, and it is harmful if swallowed. It also causes skin and eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Quinazolin-4-amine and its derivatives have broad applications in the biological, pharmaceutical, and material fields . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency .

properties

IUPAC Name

quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYRBWIFRVMRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164488
Record name Quinazoline, 4-amino-
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Quinazolin-4-amine

CAS RN

15018-66-3
Record name 4-Quinazolinamine
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Record name Quinazoline, 4-amino-
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Record name 15018-66-3
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Record name Quinazoline, 4-amino-
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Record name quinazolin-4-amine
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Synthesis routes and methods I

Procedure details

A mixture of o-aminobenzonitrile (22.58 g) and formamide (96 ml) was refluxed for 2 hours at 220° C. After the resultant mixture was cooled to ambient temperature, precipitated crystals were separated by filtration, washed twice with a small volume of water and dried under reduced pressure to give crystalline 4-aminoquinazoline (17.0 g).
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Synthesis routes and methods II

Procedure details

To prepare the compound I-1, a 4-hydroxy-[1,5]-naphthyridine, a 4-hydroxyquinazoline, a 5-hydroxyquinoxaline or a 4-hydroxyquinoline derivative can be converted into the corresponding chloro derivative by heating in phosphorous oxychloride between 40° C. and 100° C. neat or in an inert solvent like 1,2-DCE, or to the corresponding trifluoromethanesulphonyloxy derivative by reaction with trifluoromethanesulphonic anhydride, in the presence of an organic base between −40° C. and 80° C. in an aprotic solvent like DCM or THF (K. Ritter, Synthesis (1993), 735). The corresponding 4-amino-[1,5]-naphthyridine, 4-aminoquinazoline, 5-aminoquinoxaline or 4-aminoquinoline derivatives can then be obtained by reaction of the corresponding trifluoromethanesulphonyloxy derivatives with ammonia in a solvent like DCM or THF, or with n-propylamine hydrochloride in pyridine between −20° C. and 100° C. (R. Radinov, Synthesis (1986), 886). The corresponding 4-aminoquinazoline can also be obtained from its 4-chloro analogue by reaction with ammonia under the same conditions.
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Synthesis routes and methods III

Procedure details

To prepare the compound I-1, a 4-hydroxy-[1,5]-naphthyridine, a 4-hydroxyquinazoline, a 5-hydroxyquinoxaline or a 4-hydroxyquinoline derivative can be converted into the corresponding chloro derivative by heating in phosphorous oxychloride between 40° C. and 100° C. neat or in an inert solvent like 1,2-DCE, or to the corresponding trifluoromethanesulphonyloxy derivative by reaction with trifluoromethanesulphonic anhydride, in the presence of an organic base between −40° C. and 80° C. in an aprotic solvent like DCM or THF (K. Ritter, Synthesis (1993), 735). The corresponding 4-amino-[1,5]-naphthyridine, 4-aminoquinazoline, 5-aminoquinoxaline or 4-aminoquinoline derivatives can then be obtained by reaction of the corresponding trifluoromethanesulphonyloxy derivatives with ammonia in a solvent like DCM or THF, or with n-propylamine hydrochloride in pyridine between −20° C. and 100° C. (R. Radinov, Synthesis (1986), 886). The corresponding 4-aminoquinazoline can also be obtained from its 4-chloro analogue by reaction with ammonia under the same conditions.
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Synthesis routes and methods IV

Procedure details

4-Chloro quinazoline derivative 3a was reacted with the primary amine 2d in the presence of Hunig's base to provide the 4-amino quinazoline intermediate 3b. Ammonolysis of the ester group with 7N ammonia/methanol solution afforded carboxamide 3c. When R4 is a protecting Nosyl group, deprotection with cesium carbonate in the presence of thiophenol provides 3d.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
1,460
Citations
L Long, YH Wang, JX Zhuo, ZC Tu, R Wu, M Yan… - European journal of …, 2018 - Elsevier
… In this paper, we report a series of quinazolin-4-amine derivatives, which represent a novel class of inhibitors selective for the Aurora A kinase isoform. Compound 6, in particular, …
Number of citations: 28 www.sciencedirect.com
LF Hennequin, J Allen, J Breed, J Curwen… - Journal of medicinal …, 2006 - ACS Publications
… N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) inhibits c-Src and Abl enzymes at low nanomolar …
Number of citations: 389 pubs.acs.org
Q Qiu, B Liu, J Cui, Z Li, X Deng, H Qiang… - Journal of Medicinal …, 2017 - ACS Publications
P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) is a principal obstacle for successful cancer chemotherapy. A novel P-gp inhibitor with a quinazoline scaffold, 12k, was …
Number of citations: 38 pubs.acs.org
Z Cai, Z Jin, D Zheng, L Hou, G Huang… - Journal of chemical …, 2016 - journals.sagepub.com
… The substituted quinazolin-4-amine derivatives have been synthesised starting from compound 1. Upon refluxing with freshly distilled phosphoryl chloride (POCl3) in presence of …
Number of citations: 9 journals.sagepub.com
SR Meesa, PK Naikawadi, K Gugulothu… - Organic & Biomolecular …, 2020 - pubs.rsc.org
… The N-(2,6-dimethylphenyl)quinazolin-4-amine (1n) was used under Pd catalysis and no … the ortho C–H of N-aryl ring of quinazolin-4-amine plays a key role for the synthesis of indole-…
Number of citations: 8 pubs.rsc.org
L Shi, TT Wu, Z Wang, JY Xue, YG Xu - Bioorganic & Medicinal Chemistry, 2014 - Elsevier
… In this study, a series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives were designed and identified as dual c-Met and VEGFR-2 inhibitors. Among these …
Number of citations: 55 www.sciencedirect.com
RA Smits, IJP de Esch, OP Zuiderveld… - Journal of medicinal …, 2008 - ACS Publications
… -(4-methylpiperazin-1-yl)quinazolin-4-amine (VUF10499, 54) and 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (VUF10497, 55) as potent human H 4 …
Number of citations: 109 pubs.acs.org
HJ Finlay, JA Johnson, JL Lloyd, J Jiang… - ACS Medicinal …, 2016 - ACS Publications
A new series of phenylquinazoline inhibitors of K v 1.5 is disclosed. The series was optimized for K v 1.5 potency, selectivity versus hERG, pharmacokinetic exposure, and …
Number of citations: 13 pubs.acs.org
Q Tang, T Peng, J Hu, T Zhang, P Chen, D Chen… - European Journal of …, 2022 - Elsevier
… Compound C5, with the molecular skeleton of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine, … Altogether, N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine can serve as an effective …
Number of citations: 5 www.sciencedirect.com
W Fathalla, P Pazdera, ME Khalifa… - Journal of …, 2022 - Wiley Online Library
… benzimidoyl isothiocyanates 3a–l and 2-aryl-quinazolin-4-amine 6b–l is based on 1 H and … The 1 H NMR spectrum of 2-(4-isopropoxyphenyl)quinazolin-4-amine (6f) exhibit signals at …
Number of citations: 3 onlinelibrary.wiley.com

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